Flash Point Comparison: Reduced Flammability Risk vs. N-Methylcyclohexanamine
2-Ethyl-N-methylcyclohexan-1-amine exhibits a higher predicted flash point than the structurally simpler N-methylcyclohexanamine, indicating lower volatility and reduced flammability hazard during ambient handling. The flash point of 2-ethyl-N-methylcyclohexan-1-amine is predicted at 48.2 ± 15.8 °C [1], whereas the experimentally determined closed-cup flash point of N-methylcyclohexanamine is 29 °C . The ~19 °C higher flash point of the target compound may translate into a wider safety margin in processes where inadvertent vapor accumulation is a concern.
| Evidence Dimension | Flash point (closed cup) |
|---|---|
| Target Compound Data | 48.2 ± 15.8 °C (predicted) |
| Comparator Or Baseline | N-Methylcyclohexanamine (CAS 100-60-7): 29 °C (experimental, lit.) |
| Quantified Difference | ~ +19 °C (target flash point ~1.66× higher, absolute scale) |
| Conditions | Predicted value for target (ACD/Labs or similar computational model) vs. literature experimental value for comparator |
Why This Matters
A higher flash point directly reduces storage classification stringency and personal protective equipment requirements, which is a tangible procurement and operational safety consideration for pilot-scale or production environments.
- [1] StudyHippo. 2-Ethyl-N-methylcyclohexanamine C₉H₁₉N structure. Flash Point 48.2±15.8 °C. Predicted data generated by ACD/Labs Percepta Platform. View Source
